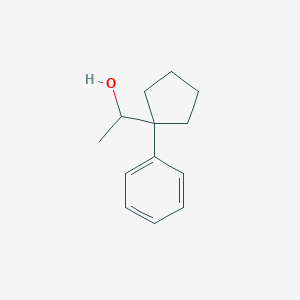

1-(1-Phenylcyclopentyl)ethan-1-ol

Description

1-(1-Phenylcyclopentyl)ethan-1-ol is a secondary alcohol characterized by a phenyl-substituted cyclopentyl moiety attached to an ethanol backbone. The cyclopentyl group introduces significant steric hindrance, which may influence reactivity, enantioselectivity, and physical properties compared to simpler aromatic or alicyclic analogs.

Properties

IUPAC Name |

1-(1-phenylcyclopentyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-11(14)13(9-5-6-10-13)12-7-3-2-4-8-12/h2-4,7-8,11,14H,5-6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDXGGGHOCSMIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CCCC1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101266-82-4 | |

| Record name | 1-(1-phenylcyclopentyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Phenylcyclopentyl)ethan-1-ol typically involves the reaction of phenylcyclopentyl ketone with a reducing agent. One common method is the reduction of phenylcyclopentyl ketone using sodium borohydride (NaBH4) in an ethanol solvent. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation. In this process, phenylcyclopentyl ketone is subjected to hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Phenylcyclopentyl)ethan-1-ol undergoes various chemical reactions, including:

Reduction: Further reduction of the compound can lead to the formation of cyclopentylmethanol derivatives.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid.

Reduction: Sodium borohydride (NaBH4) in ethanol.

Substitution: Thionyl chloride (SOCl2) in dichloromethane.

Major Products Formed:

Oxidation: Phenylcyclopentyl ketone.

Reduction: Cyclopentylmethanol derivatives.

Substitution: Phenylcyclopentyl chloride.

Scientific Research Applications

1-(1-Phenylcyclopentyl)ethan-1-ol has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Phenylcyclopentyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Steric Effects: The cyclopentyl group in the target compound likely reduces reaction rates in catalytic hydrogenation compared to less hindered analogs like 1-phenylethanol .

- Enantioselectivity : Asymmetric hydrogenation of 1-(3-nitrophenyl)ethan-1-ol achieves 99% ee using Ru catalysts, whereas steric bulk in the cyclopentyl analog may lower enantioselectivity without optimized conditions .

- Solubility : Heteroaromatic analogs (e.g., pyridinyl derivatives) exhibit higher water solubility due to polar nitrogen atoms, unlike the hydrophobic cyclopentyl-phenyl system .

Physical and Spectroscopic Properties

- NMR Shifts: Cyclopentyl Protons: Expected δ = 1.5–2.5 ppm (alkyl protons) vs. aromatic protons (δ = 6.5–8.5 ppm) in phenyl or pyridinyl analogs . Hydroxyl Proton: Typically δ = 1.4–1.5 ppm (CH3) and δ = 4.0–4.5 ppm (OH-bearing carbon), similar to 1-phenylethanol .

- Melting Points/B solubility : Bulky substituents (e.g., cyclopentyl) may lower melting points compared to crystalline analogs like 1-(4-chlorophenyl)ethan-1-ol .

Biological Activity

1-(1-Phenylcyclopentyl)ethan-1-ol, a compound with a unique cyclopentyl structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:

- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which could contribute to its protective effects against oxidative stress.

- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory processes.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

- Anti-inflammatory Activity : In vitro assays demonstrated that the compound could inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions.

- Analgesic Effects : Animal models have indicated that the compound may possess analgesic properties, potentially making it a candidate for pain management therapies.

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial efficacy against various pathogens, showing promising results particularly against Gram-positive bacteria.

Case Study 1: Neuroprotection in Animal Models

A study conducted on rodents assessed the neuroprotective effects of this compound following induced oxidative stress. Results indicated a significant reduction in neuronal death and improved behavioral outcomes compared to control groups. The study highlighted the compound's potential for developing therapies for neurodegenerative diseases.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Neuronal Viability (%) | 40% | 75% |

| Behavioral Score | 2 | 8 |

Case Study 2: Anti-inflammatory Effects

In a controlled trial examining the anti-inflammatory effects of the compound in a murine model of arthritis, treatment with this compound resulted in reduced swelling and pain scores compared to untreated controls.

| Parameter | Untreated Group | Treated Group |

|---|---|---|

| Swelling (mm) | 8 | 4 |

| Pain Score | 7 | 3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.